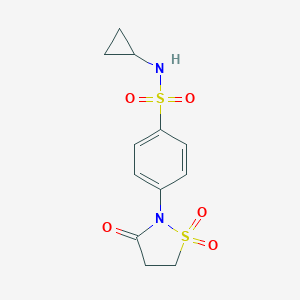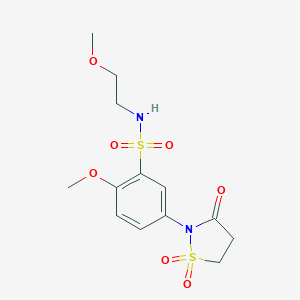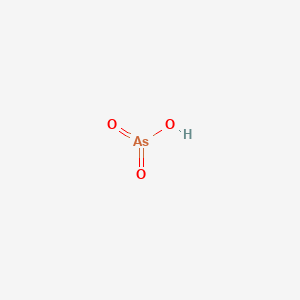
(2,6-Dichlorophenyl)morpholinoacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dichlorophenyl)morpholinoacetonitrile, also known as DCAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCAM is a white crystalline solid that is soluble in organic solvents, and it is widely used in biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of (2,6-Dichlorophenyl)morpholinoacetonitrile involves the inhibition of specific proteins in the cell. (2,6-Dichlorophenyl)morpholinoacetonitrile binds to the active site of these proteins, preventing them from carrying out their normal functions. The exact mechanism of inhibition varies depending on the specific protein targeted by (2,6-Dichlorophenyl)morpholinoacetonitrile. However, it is generally believed that (2,6-Dichlorophenyl)morpholinoacetonitrile acts as a competitive inhibitor, blocking the substrate from binding to the protein.
Efectos Bioquímicos Y Fisiológicos
(2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have anti-inflammatory and anti-angiogenic effects. Furthermore, (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to modulate the immune response, suggesting that it could be used as a potential immunosuppressive agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2,6-Dichlorophenyl)morpholinoacetonitrile in lab experiments is its specificity. (2,6-Dichlorophenyl)morpholinoacetonitrile targets specific proteins, allowing researchers to study the effects of inhibiting these proteins in a controlled manner. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile is relatively easy to synthesize and purify, making it an attractive option for researchers. However, there are also limitations to using (2,6-Dichlorophenyl)morpholinoacetonitrile. One of the main limitations is its potential toxicity. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to be toxic to certain cell types, and caution should be taken when handling and using the compound.
Direcciones Futuras
There are several future directions for research involving (2,6-Dichlorophenyl)morpholinoacetonitrile. One potential area of research is the development of (2,6-Dichlorophenyl)morpholinoacetonitrile derivatives with improved specificity and reduced toxicity. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile could be used in combination with other compounds to enhance its anti-cancer properties. Finally, (2,6-Dichlorophenyl)morpholinoacetonitrile could be used as a tool for studying the role of specific proteins in other biological processes, such as neurodegenerative diseases.
Conclusion
In conclusion, (2,6-Dichlorophenyl)morpholinoacetonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, and it has been used as a tool for studying various biological processes. While there are limitations to using (2,6-Dichlorophenyl)morpholinoacetonitrile, it remains an attractive option for researchers due to its specificity and ease of synthesis. Future research involving (2,6-Dichlorophenyl)morpholinoacetonitrile could lead to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of (2,6-Dichlorophenyl)morpholinoacetonitrile involves the reaction of 2,6-dichlorobenzaldehyde with morpholine and acetonitrile in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of (2,6-Dichlorophenyl)morpholinoacetonitrile is typically around 70-80%, and the purity can be confirmed through various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
(2,6-Dichlorophenyl)morpholinoacetonitrile has been extensively used in scientific research as a tool for studying various biological processes. One of the most significant applications of (2,6-Dichlorophenyl)morpholinoacetonitrile is in the field of cancer research. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile has been used to study the role of these proteins in other biological processes such as inflammation and angiogenesis.
Propiedades
Nombre del producto |
(2,6-Dichlorophenyl)morpholinoacetonitrile |
|---|---|
Fórmula molecular |
C12H12Cl2N2O |
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C12H12Cl2N2O/c13-9-2-1-3-10(14)12(9)11(8-15)16-4-6-17-7-5-16/h1-3,11H,4-7H2 |
Clave InChI |
LXDHIYRLSSHAER-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
SMILES canónico |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)

![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)

![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)
